![molecular formula C26H25N3O3 B5164223 2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)
2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. It has been found to modulate the expression of genes involved in inflammation and oxidative stress, leading to a reduction in inflammation and oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, inhibit the expression of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments is its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases and oxidative stress-related disorders. Another direction is to explore its neuroprotective effects and potential for improving cognitive function. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves the reaction of 4-tert-butylphenol with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid and acetic anhydride to form the final compound.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-26(2,3)20-11-15-22(16-12-20)31-17-23(30)27-21-13-9-19(10-14-21)25-29-28-24(32-25)18-7-5-4-6-8-18/h4-16H,17H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXZBOBCHVPSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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